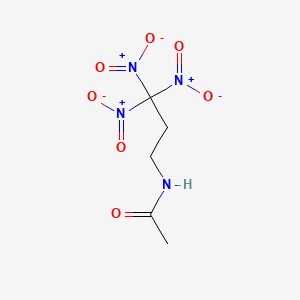
N-(3,3,3-Trinitropropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3,3-Trinitropropyl)acetamide: is an organic compound characterized by the presence of a trinitropropyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-Trinitropropyl)acetamide typically involves the nitration of propyl acetamide derivatives. The process begins with the preparation of the propyl acetamide, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which facilitate the nitration process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: N-(3,3,3-Trinitropropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce higher oxidation state compounds.
Scientific Research Applications
Chemistry: N-(3,3,3-Trinitropropyl)acetamide is used as a building block in the synthesis of various organic compounds
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its derivatives may exhibit antimicrobial or anticancer properties, making it a compound of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is explored for its potential use in the production of energetic materials. Its high nitrogen content and stability make it a candidate for applications in explosives and propellants.
Mechanism of Action
The mechanism of action of N-(3,3,3-Trinitropropyl)acetamide involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
- N-(3-Nitrophenyl)acetamide
- N-(3-Aminopropyl)acetamide
- N-(3,3,3-Trinitroethyl)acetamide
Comparison: N-(3,3,3-Trinitropropyl)acetamide is unique due to the presence of three nitro groups on the propyl chain, which imparts distinct chemical properties compared to its analogs. For instance, N-(3-Nitrophenyl)acetamide has only one nitro group, resulting in different reactivity and applications. Similarly, N-(3-Aminopropyl)acetamide contains an amino group instead of nitro groups, leading to different chemical behavior and uses.
Properties
CAS No. |
52801-37-3 |
|---|---|
Molecular Formula |
C5H8N4O7 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
N-(3,3,3-trinitropropyl)acetamide |
InChI |
InChI=1S/C5H8N4O7/c1-4(10)6-3-2-5(7(11)12,8(13)14)9(15)16/h2-3H2,1H3,(H,6,10) |
InChI Key |
YJOWLDWUSSDKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


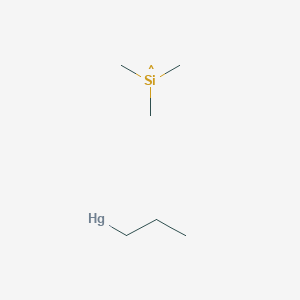
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
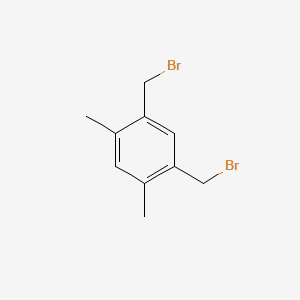
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
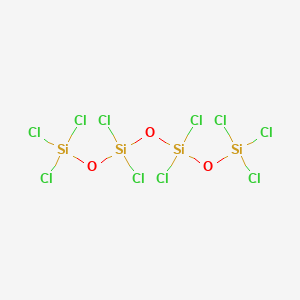

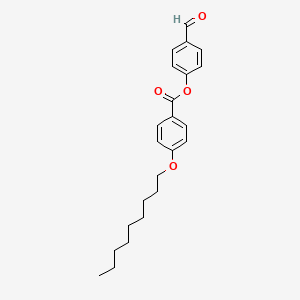
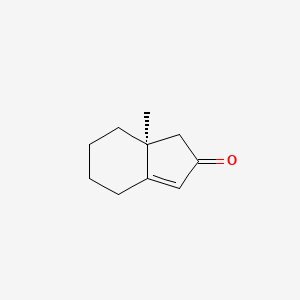
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
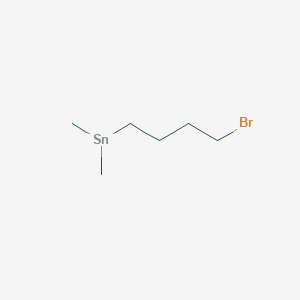
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

